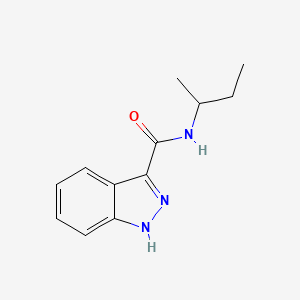
1h-Indazole-3-carboxamide,n-(1-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-3-carboxamide, N-(1-methylpropyl)- is an organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-3-carboxamide, N-(1-methylpropyl)- can be synthesized through various methods. One common approach involves the reaction of indazole with chlorocarbonyl chloride in the presence of a base to form indazole-3-carbonyl chloride. This intermediate is then reacted with ammonia to yield 1H-indazole-3-carboxamide .
Industrial Production Methods: Industrial production of this compound typically involves the use of transition metal-catalyzed reactions. For instance, a copper acetate-catalyzed reaction can be employed to form the N-N bond in the presence of oxygen as the terminal oxidant .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-3-carboxamide, N-(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: 1H-Indazole-3-carboxylic acid derivatives.
Reduction: 1H-Indazole-3-amine derivatives.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
1H-Indazole-3-carboxamide, N-(1-methylpropyl)- has a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific kinases. Kinases are enzymes that play a crucial role in signal transduction pathways, regulating cell growth, differentiation, and apoptosis. By inhibiting these enzymes, 1H-Indazole-3-carboxamide, N-(1-methylpropyl)- can modulate various cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
- 1H-Indazole-3-carboxylic acid
- 1H-Indazole-3-amine
- 1H-Indazole-3-carboxaldehyde
Uniqueness: 1H-Indazole-3-carboxamide, N-(1-methylpropyl)- stands out due to its specific substitution pattern, which imparts unique biological activities. Unlike its analogs, this compound has shown promising results as a kinase inhibitor, making it a valuable candidate for drug development .
Properties
IUPAC Name |
N-butan-2-yl-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-8(2)13-12(16)11-9-6-4-5-7-10(9)14-15-11/h4-8H,3H2,1-2H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXMEYANNKNRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=NNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














